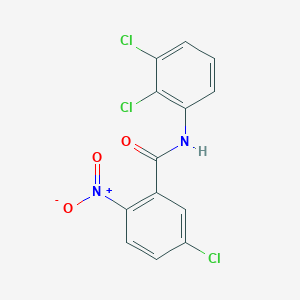
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide, also known as CMAP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMAP belongs to the class of N-acyl amino acid derivatives, which have shown promising results in various biological studies.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is not fully understood. However, it is believed that 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways. 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism. It has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. Furthermore, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including HDACs, cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs). 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is its low toxicity and high selectivity. It has been shown to have minimal side effects, even at high doses. Furthermore, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide and its potential side effects.
未来方向
There are several future directions for the research of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide. One potential area of research is the development of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide analogs with improved solubility and bioavailability. Another area of research is the investigation of the therapeutic potential of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide in other diseases, such as cardiovascular disease and neurodegenerative diseases. Furthermore, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide and its potential side effects.
Conclusion
In conclusion, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide is a novel compound that has shown promising results in various biological studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide exerts its therapeutic effects through the modulation of various signaling pathways, including the AMPK, HDACs, and Nrf2 pathways. While 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has several advantages, such as low toxicity and high selectivity, further studies are needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide involves the reaction of 4-chlorobenzoyl chloride with 4-methoxybenzylamine, followed by the addition of acetic anhydride and triethylamine. The reaction mixture is then stirred for several hours, and the resulting product is purified through recrystallization. The yield of 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide obtained through this method is approximately 50%.
科学研究应用
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the accumulation of beta-amyloid plaques in the brain, which is a hallmark of Alzheimer's disease. In addition, 2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide has been found to protect dopaminergic neurons from oxidative stress, which is a major cause of Parkinson's disease.
属性
IUPAC Name |
2-(4-chlorophenyl)-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-20-15-8-4-13(5-9-15)11-18-16(19)10-12-2-6-14(17)7-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOLQXCWQRIAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-methoxybenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(benzyloxy)phenyl]-3-buten-2-one](/img/structure/B5711029.png)

![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5711044.png)
![3-allyl-2-(ethylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5711052.png)
![N-[2-(difluoromethoxy)phenyl]nicotinamide](/img/structure/B5711055.png)
![3-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}benzoic acid](/img/structure/B5711063.png)
![1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine](/img/structure/B5711067.png)
![N-(tert-butyl)-3,5-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5711071.png)

![3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide](/img/structure/B5711091.png)

![1-{3-[(4-methylphenyl)thio]propanoyl}pyrrolidine](/img/structure/B5711099.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-(5-methyl-2-furyl)-1-propanone](/img/structure/B5711112.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)